molecular formula C8H19N6O7P B1238171 Streptidine 6-phosphate CAS No. 73679-08-0

Streptidine 6-phosphate

Cat. No. B1238171
CAS RN: 73679-08-0
M. Wt: 342.25 g/mol
InChI Key: UUUGVWGQJIFFRM-FUHDGFEASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Streptidine 6-phosphate is a derivative of streptidine having a phosphate group at the 6-position. It derives from a streptidine. It is a tautomer of a this compound zwitterion.

Scientific Research Applications

Understanding Resistance to Streptomycin

Streptidine 6-phosphate plays a significant role in the mechanism of resistance to the antibiotic streptomycin. Phosphotransferases like APH(6)-Ia and APH(6)-Id can attach a phosphate group to the streptidine ring of streptomycin, thereby inactivating the antibiotic. This process is crucial in understanding how certain bacterial strains develop resistance to streptomycin, a critical issue in the treatment of diseases like tuberculosis (Collins, Ashenafi, Saunders, & Byrnes, 2007).

Investigating Ototoxic Derivatives in Streptomycin Treatment

Research has been conducted to explore the presence of streptidine, a potential ototoxic metabolite, in the blood of patients treated with streptomycin. A direct HPLC method was developed for this purpose. Identifying and measuring streptidine in human serum provides insights into the ototoxic effects of streptomycin treatment (Granados & Meza, 2007).

Streptomyces and Secondary Metabolites

This compound is relevant in the study of Streptomyces albus J1074, a strain used for the expression of secondary metabolite gene clusters. The investigation into these gene clusters, some of which are responsible for the production of compounds like antimycin and 6-epi-alteramides, is significant for understanding the biosynthesis pathways of various secondary metabolites (Olano et al., 2014).

Streptomycin Biosynthesis and Metabolism

Research into streptomycin biosynthesis has highlighted the role of phosphorylation processes, involving compounds like this compound. Understanding these processes is key in comprehending the biosynthesis and metabolism of streptomycin, an important antibiotic (Walker & Walker, 2002).

Enzymatic Studies Involving Streptidine

This compound is central to the study of enzymes like 6-O-nucleotidyltransferase, which shows specificity for streptomycin/streptidine. Understanding the kinetics and substrate specificity of such enzymes contributes to our knowledge of bacterial resistance mechanisms to antibiotics (Latorre et al., 2016).

properties

CAS RN

73679-08-0

Molecular Formula

C8H19N6O7P

Molecular Weight

342.25 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C8H19N6O7P/c9-7(10)13-1-3(15)2(14-8(11)12)6(5(17)4(1)16)21-22(18,19)20/h1-6,15-17H,(H4,9,10,13)(H4,11,12,14)(H2,18,19,20)/t1-,2+,3-,4+,5-,6-/m0/s1

InChI Key

UUUGVWGQJIFFRM-FUHDGFEASA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N

SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N

synonyms

streptidine-6-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptidine 6-phosphate
Reactant of Route 2
Streptidine 6-phosphate
Reactant of Route 3
Streptidine 6-phosphate
Reactant of Route 4
Streptidine 6-phosphate
Reactant of Route 5
Streptidine 6-phosphate
Reactant of Route 6
Streptidine 6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.